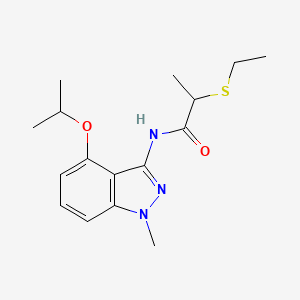

![molecular formula C15H13FN2O2 B5599514 N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide](/img/structure/B5599514.png)

N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

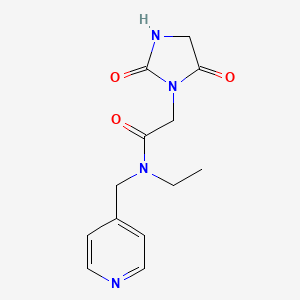

The synthesis of N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide and its analogs involves various chemical reactions, highlighting the compound's synthetic accessibility. For example, compounds with similar structural motifs have been synthesized through direct acylation reactions, showcasing the versatility in creating benzamide derivatives (Younes et al., 2020).

Molecular Structure Analysis

The molecular structure of related benzamides has been characterized using techniques like X-ray diffraction, demonstrating how specific functional groups influence the overall molecular conformation and stability. For instance, the presence of fluorine atoms and other substituents significantly affects the molecular geometry and packing in the crystal lattice, as seen in studies on fluorinated benzamides (Moreno-Fuquen et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide derivatives can lead to diverse chemical properties. The introduction of fluorine atoms, for example, has been shown to influence the reactivity and interactions of benzamide compounds, affecting their chemical stability and reactivity patterns (Chopra & Row, 2008).

Physical Properties Analysis

The physical properties of N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide derivatives, such as solubility and melting points, are influenced by their molecular structures. The presence of specific substituents and functional groups can modify these properties, as demonstrated in studies on benzamide analogs (Mukherjee, 1991).

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents and stability under various conditions, are pivotal for understanding the behavior of N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide. Research on similar compounds has shown how alterations in the molecular structure can affect chemical properties, offering insights into the design of molecules with desired reactivities (Kato et al., 1992).

Scientific Research Applications

Metabolism and Pharmacokinetics

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) demonstrates the metabolism and pharmacokinetic profile of related compounds, emphasizing their metabolic pathways and elimination. This orexin receptor antagonist, under study for insomnia treatment, undergoes extensive metabolism with principal elimination via feces, highlighting the importance of understanding the metabolism of benzamide derivatives for therapeutic applications (Renzulli et al., 2011).

Histone Deacetylase Inhibition for Cancer Therapy

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) serves as a potent histone deacetylase (HDAC) inhibitor with significant antitumor activity, underlining the potential of benzamide derivatives in developing anticancer drugs. Its selective inhibition of HDACs leads to cancer cell apoptosis, demonstrating the therapeutic potential of such compounds in oncology (Zhou et al., 2008).

Antipathogenic Activity

Acylthioureas, including N-(aryl-carbamothioyl)benzamides, show promising antipathogenic activities against bacterial strains capable of forming biofilms. The study of these compounds provides insights into developing novel antimicrobial agents with antibiofilm properties, suggesting their application in addressing drug-resistant bacterial infections (Limban et al., 2011).

Neuropharmacology and Imaging

Benzamide derivatives, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, act as molecular imaging probes for serotonin 1A (5-HT1A) receptors, aiding in the diagnosis and research of neurological conditions like Alzheimer's disease. The ability to quantify receptor densities in the living brain highlights the application of these compounds in neuropharmacology and imaging (Kepe et al., 2006).

Electrochemical Applications

Polyamides containing bis(diphenylamino)-fluorene units, derived from benzamide-based compounds, exhibit remarkable electrochromic and electrofluorescent properties. These materials demonstrate potential for applications in smart windows, displays, and other devices requiring reversible color changes, showcasing the versatility of benzamide derivatives in materials science (Sun et al., 2016).

properties

IUPAC Name |

N-[(3-fluoro-4-methylphenyl)carbamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O2/c1-10-7-8-12(9-13(10)16)17-15(20)18-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGVHRDNWZJRLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47199143 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-benzoyl-N'-(3-fluoro-4-methylphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B5599439.png)

![[(3R*,5R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5599447.png)

![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine](/img/structure/B5599460.png)

![methyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5599464.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(3-thienylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5599505.png)

![(3S*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5599506.png)

![diethyl [(2-hydroxybenzoyl)(phenyl)carbonohydrazonoyl]phosphonate](/img/structure/B5599507.png)

![N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5599523.png)

![2-tert-butyl-5-[4-(dimethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5599543.png)